Cas no 2060047-21-2 (Ethyl 3-formyl-5-methylbenzoate)

Ethyl 3-formyl-5-methylbenzoate structure
2060047-21-2 structure
Product name:Ethyl 3-formyl-5-methylbenzoate
CAS No:2060047-21-2
MF:C11H12O3
Molecular Weight:192.211183547974
MDL:MFCD30487188
CID:5081044
PubChem ID:125113067

Ethyl 3-formyl-5-methylbenzoate 化学的及び物理的性質

名前と識別子

    • Ethyl 3-formyl-5-methylbenzoate
    • MDL: MFCD30487188
    • インチ: 1S/C11H12O3/c1-3-14-11(13)10-5-8(2)4-9(6-10)7-12/h4-7H,3H2,1-2H3
    • InChIKey: RSHLMRRZQSHGEX-UHFFFAOYSA-N
    • SMILES: O(CC)C(C1C=C(C=O)C=C(C)C=1)=O

計算された属性

  • 水素結合ドナー数: 0
  • 氢键受体数量: 3
  • 重原子数量: 14
  • 回転可能化学結合数: 4
  • 複雑さ: 213
  • トポロジー分子極性表面積: 43.4
  • XLogP3: 2

Ethyl 3-formyl-5-methylbenzoate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-331316-1.0g
ethyl 3-formyl-5-methylbenzoate
2060047-21-2
1g
$0.0 2023-06-07
Enamine
EN300-331316-0.05g
ethyl 3-formyl-5-methylbenzoate
2060047-21-2
0.05g
$539.0 2023-09-04
Enamine
EN300-331316-1g
ethyl 3-formyl-5-methylbenzoate
2060047-21-2
1g
$642.0 2023-09-04
Enamine
EN300-331316-0.5g
ethyl 3-formyl-5-methylbenzoate
2060047-21-2
0.5g
$616.0 2023-09-04
Enamine
EN300-331316-0.1g
ethyl 3-formyl-5-methylbenzoate
2060047-21-2
0.1g
$565.0 2023-09-04
Enamine
EN300-331316-5.0g
ethyl 3-formyl-5-methylbenzoate
2060047-21-2
5.0g
$4349.0 2023-02-23
Enamine
EN300-331316-10g
ethyl 3-formyl-5-methylbenzoate
2060047-21-2
10g
$2762.0 2023-09-04
Enamine
EN300-331316-5g
ethyl 3-formyl-5-methylbenzoate
2060047-21-2
5g
$1862.0 2023-09-04
Enamine
EN300-331316-2.5g
ethyl 3-formyl-5-methylbenzoate
2060047-21-2
2.5g
$1260.0 2023-09-04
Enamine
EN300-331316-0.25g
ethyl 3-formyl-5-methylbenzoate
2060047-21-2
0.25g
$591.0 2023-09-04

Ethyl 3-formyl-5-methylbenzoate 関連文献

Ethyl 3-formyl-5-methylbenzoateに関する追加情報

Ethyl 3-formyl-5-methylbenzoate (CAS No. 2060047-21-2): A Key Intermediate in Modern Pharmaceutical Synthesis

Ethyl 3-formyl-5-methylbenzoate, identified by its unique Chemical Abstracts Service (CAS) number 2060047-21-2, represents a significant compound in the realm of organic synthesis and pharmaceutical development. This ester derivative of benzoic acid has garnered attention due to its versatile structural framework, which makes it a valuable intermediate in the synthesis of various bioactive molecules. The presence of both a formyl group and a methyl substituent on the benzene ring imparts distinct reactivity, enabling its incorporation into complex molecular architectures.

The compound's utility stems from its ability to participate in multiple chemical transformations, including condensation reactions, reduction processes, and esterification pathways. These reactions are pivotal in constructing heterocyclic compounds, which are widely prevalent in medicinal chemistry. Recent advancements in synthetic methodologies have highlighted the role of Ethyl 3-formyl-5-methylbenzoate in the preparation of novel therapeutic agents targeting neurological disorders, infectious diseases, and inflammatory conditions.

In the context of drug discovery, the formyl group serves as a versatile handle for further functionalization. It can be converted into alcohols via reduction or into amides through nucleophilic addition, facilitating the synthesis of peptidomimetics and other pharmacophores. Moreover, the methyl substituent at the 5-position enhances lipophilicity, a critical parameter for drug bioavailability. This balance between polar and non-polar characteristics makes Ethyl 3-formyl-5-methylbenzoate an attractive building block for designing molecules with optimized pharmacokinetic profiles.

Recent studies have demonstrated its application in the synthesis of small-molecule inhibitors targeting enzyme-catalyzed pathways. For instance, derivatives of this compound have been explored as potential inhibitors of polyphenol oxidases, which play a role in oxidative stress-related diseases. The benzoate moiety is particularly relevant in this context, as benzoic acid derivatives are well-documented for their anti-inflammatory and antioxidant properties. The incorporation of such structural motifs into drug candidates has shown promise in preclinical trials for conditions like Alzheimer's disease and Parkinson's disease.

The methyl group at the 5-position also contributes to the compound's reactivity by influencing electronic distribution across the benzene ring. This feature allows for selective functionalization at different positions, enabling chemists to tailor molecular properties such as solubility and metabolic stability. In parallel, computational studies have been instrumental in predicting optimal synthetic routes for Ethyl 3-formyl-5-methylbenzoate, leveraging molecular modeling to identify intermediates and transition states that enhance reaction efficiency.

Industrial applications of this compound have expanded beyond academic research, with pharmaceutical companies incorporating it into scalable synthetic protocols for high-throughput screening programs. Its cost-effectiveness and availability from reputable chemical suppliers make it a preferred choice for large-scale preparations. Additionally, green chemistry principles have been integrated into its production processes, minimizing waste generation through catalytic methods and solvent recovery systems.

The long-tail keyword "Ethyl 3-formyl-5-methylbenzoate CAS No. 2060047-21-2" encapsulates its unique identity within the chemical database while emphasizing its significance as a synthetic intermediate. This specificity is crucial for researchers seeking precise information on its applications and handling protocols. As regulatory landscapes evolve to prioritize sustainable practices, compounds like this one are being scrutinized for their environmental impact, with efforts underway to develop greener alternatives without compromising efficacy.

Future directions in the study of Ethyl 3-formyl-5-methylbenzoate may involve exploring its role in combinatorial chemistry and library synthesis. By diversifying functional groups while retaining its core structure, researchers can generate libraries of compounds with tailored biological activities. Such approaches are particularly relevant in oncology research, where structurally diverse inhibitors are being sought to overcome drug resistance mechanisms.

In summary, Ethyl 3-formyl-5-methylbenzoate (CAS No. 2060047-21-2) stands as a cornerstone in modern pharmaceutical synthesis due to its multifaceted reactivity and broad applicability across therapeutic areas. Its integration into cutting-edge research continues to drive innovation in drug development pipelines worldwide.

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